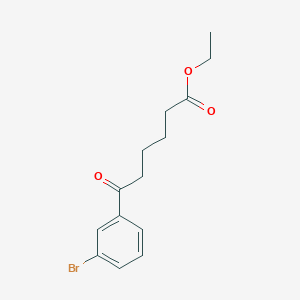

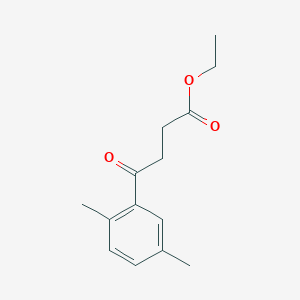

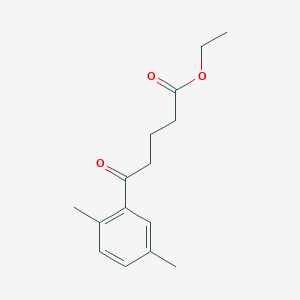

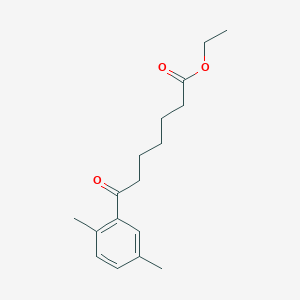

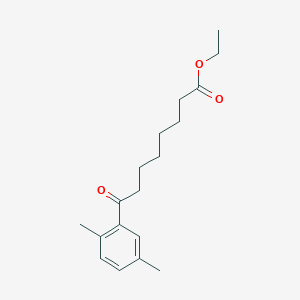

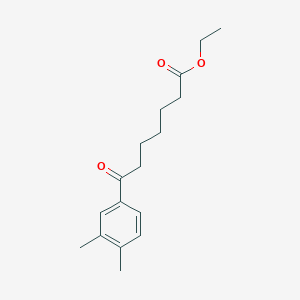

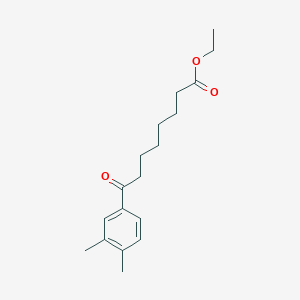

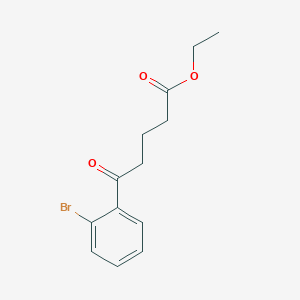

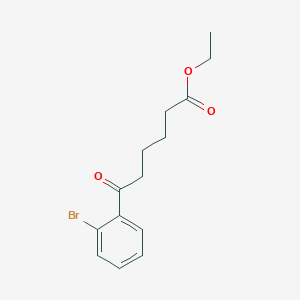

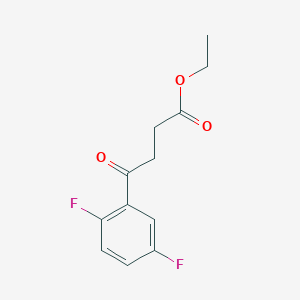

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals1.

Synthesis Analysis

There is no specific information available on the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. However, a related compound, 5-(2, 5-Difluorophenyl)-3, 4-Dihydro-2H-Pyrrole, has been synthesized using imine reductase2.Molecular Structure Analysis

The molecular structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is not readily available. However, a similar compound, 1-{4-[(2,5-Difluorophenyl)ethynyl]phenyl}-1H-imidazole, has a molecular formula of C17H10F2N2 and an average mass of 280.272 Da3.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are not readily available.Applications De Recherche Scientifique

Biosynthesis in Wine Production

Ethyl 4-oxobutyrate has been studied for its role in the biosynthesis of various compounds in sherry wine. Research by Fagan, Kepner, and Webb (1981) demonstrated that adding ethyl 4-oxobutyrate to a simulated sherry under certain conditions resulted in the formation of several compounds, including gamma-butyrolactone, diethyl succinate, and others, confirming proposed pathways for their formation (Fagan, Kepner, & Webb, 1981).

Synthesis of Pharmaceutical Intermediates

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, synthesized from p-chloropropiophenone, is an intermediate of the antiobesity agent rimonabant. Hao Zhi-hui (2007) detailed this synthesis, highlighting its application in pharmaceutical manufacturing (Hao Zhi-hui, 2007).

Organic Chemistry and Catalysis

The compound's enantioselective hydrogenation has been researched, with studies like those by Starodubtseva et al. (2004) exploring its hydrogenation in ionic liquid systems, demonstrating its significance in catalytic processes and organic synthesis (Starodubtseva et al., 2004).

Antimicrobial and Antiviral Applications

Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates, which, upon further processing, showed potent activity against HIV-1, demonstrating the compound's relevance in antiviral research (Danel et al., 1996).

Crystallography and Structural Analysis

Liang Xiao-lon (2015) synthesized and characterized Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, providing insights into its molecular structure through crystallographic analysis (Liang Xiao-lon, 2015).

Photovoltaic Research

Research by Zeyada, El-Nahass, and El-Shabaan (2016) on 4H-pyrano[3,2-c]quinoline derivatives, which can be synthesized from compounds like ethyl 4-oxobutyrate, explored their use in fabricating organic–inorganic photodiodes, indicating potential applications in photovoltaic technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety And Hazards

There is no specific safety and hazard information available for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. However, similar compounds provided by Sigma-Aldrich are sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights1.

Orientations Futures

The future directions for the study and use of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are not clear due to the limited information available. However, similar compounds are provided to early discovery researchers, suggesting potential use in scientific research1.

Propriétés

IUPAC Name |

ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIAFOFHAZEZGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645620 |

Source

|

| Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate | |

CAS RN |

898753-14-5 |

Source

|

| Record name | Ethyl 2,5-difluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.